5-bromo-3-(furan-2-ylmethyl)-1-methyl-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-BROMO-3-[(FURAN-2-YL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE: is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the furan moiety . The reaction conditions often require the use of bases like potassium carbonate and solvents such as tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the indole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, oxidized furan compounds, and reduced indole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biological pathways. Its unique structure allows for the design of molecules with high specificity and potency .
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of 5-BROMO-3-[(FURAN-2-YL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets in biological systems. The indole moiety can bind to various receptors and enzymes, modulating their activity. The furan ring and bromine atom contribute to the compound’s overall reactivity and binding affinity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 5-BROMO-2-FURANMETHANOL
- 5-BROMO-2-FURANMETHYLAMINE
- 5-BROMO-2-FURANMETHYLACETATE
- 5-BROMO-2-FURANMETHYLPROPIONATE
Comparison: Compared to these similar compounds, 5-BROMO-3-[(FURAN-2-YL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of the indole moiety. This structural feature imparts additional biological activity and chemical reactivity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H12BrNO2 |
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Molecular Weight |
306.15 g/mol |
IUPAC Name |
5-bromo-3-(furan-2-ylmethyl)-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C14H12BrNO2/c1-16-13-5-4-9(15)7-11(13)12(14(16)17)8-10-3-2-6-18-10/h2-7,12H,8H2,1H3 |
InChI Key |
PSHSYJNUDXCBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC=CO3 |
Origin of Product |
United States |
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